molecular formula C27H22N6O2 B13820192 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] CAS No. 30653-05-5

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]

Cat. No.: B13820192
CAS No.: 30653-05-5
M. Wt: 462.5 g/mol
InChI Key: ZDXCWZKQDWCCMJ-UHFFFAOYSA-N
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Description

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] (CAS: 103597-45-1), commonly known as Bisoctrizole or Sarasorb M (MBBT), is a high-molecular-weight phenolic compound with two benzotriazole substituents. Its molecular formula is C₄₁H₅₀N₆O₂, and it has a molecular weight of 658.88 g/mol . The compound features a central methylene bridge linking two phenol rings, each substituted with a benzotriazole group (for UV absorption) and a methyl group (Figure 1).

Properties

CAS No.

30653-05-5

Molecular Formula

C27H22N6O2

Molecular Weight

462.5 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenol

InChI

InChI=1S/C27H22N6O2/c1-16-11-18(26(34)24(13-16)32-28-20-7-3-4-8-21(20)29-32)15-19-12-17(2)14-25(27(19)35)33-30-22-9-5-6-10-23(22)31-33/h3-14,34-35H,15H2,1-2H3

InChI Key

ZDXCWZKQDWCCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C)N5N=C6C=CC=CC6=N5)O

Origin of Product

United States

Preparation Methods

Mannich Base Route with Secondary Amine and Formaldehyde

According to US Patent US5237071A, a highly efficient method involves a two-step process:

  • Formation of Mannich Base Intermediate
    React 4-hydrocarbyl-6-benzotriazolyl phenol (e.g., 4-methyl-6-benzotriazolyl phenol) with formaldehyde and a secondary amine (preferably n-propylamine) in an inert organic solvent. The reaction proceeds at 20–150°C, commonly around 30–150°C, producing a Mannich base intermediate.

  • Coupling to Form the Bisphenol
    The Mannich base is then reacted with itself or with additional 4-hydrocarbyl-6-benzotriazolyl phenol in the presence of an alkaline catalyst (e.g., alkali metal hydroxides or alcoholates) to form 2,2'-methylene-bis[6-(2H-benzotriazol-2-yl)-4-methylphenol].

The process can be done in a single vessel with careful temperature control (typically 140–150°C under reflux with nitrogen atmosphere) and solvent removal between steps to isolate the intermediate. The final product is purified by recrystallization from solvents like xylene and n-heptane, yielding a pure compound melting around 200°C.

Step Reagents/Conditions Temperature (°C) Time Notes
1. Mannich base formation 4-hydrocarbyl-6-benzotriazolyl phenol, formaldehyde (paraformaldehyde), secondary amine (n-propylamine), inert solvent 20–150 (preferably 30–150) 1–2 hours Water formed is driven off
2. Coupling Mannich base + phenol, alkaline catalyst (e.g., NaOH), solvent 140–150 ~10 hours reflux Nitrogen atmosphere, solvent removal between steps
Purification Recrystallization from xylene and n-heptane Ambient to reflux - Product melting point ~200°C

This method is noted for its efficiency, shorter reaction times compared to prior art (hours vs. up to 24 hours), and ability to yield high purity product with simplified processing.

Direct Condensation Under Acidic or Basic Catalysis

Alternative methods involve direct condensation of 2-(2H-benzotriazol-2-yl)-4-methylphenol with formaldehyde under acidic or basic catalysis:

  • Acid-Catalyzed Condensation:
    Formaldehyde (or paraformaldehyde) is added dropwise to a mixture of the benzotriazolyl phenol and an acidic catalyst (e.g., sulfuric acid) in a suitable solvent or water. The reaction temperature ranges from 40 to 100°C with stirring for several hours (3–6 hours typical). This method is analogous to classical phenol-formaldehyde condensations used in hindered bisphenol synthesis.

  • Base-Catalyzed Condensation:
    Using bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents (e.g., isopropanol), the phenol and formaldehyde react at moderate temperatures (~60°C) to form methylene-bridged bisphenols. This approach is common for hindered phenols and can be adapted for benzotriazolyl phenols with appropriate modifications.

These direct condensation methods may require longer reaction times and careful control of molar ratios and catalyst amounts to minimize side reactions and ensure high purity.

Solvent and Catalyst Considerations

  • Solvents:
    Common solvents include inert organic solvents like xylene, methanol, or isopropanol. Solvent-free conditions have also been reported for the Mannich base route, improving process efficiency.

  • Catalysts:
    Acidic catalysts: sulfuric acid, formic acid.
    Basic catalysts: alkali metal hydroxides (NaOH, KOH), alkali metal alcoholates.
    The choice depends on the reaction route and desired reaction rate.

Industrial Production Notes

Industrial synthesis prioritizes:

  • Use of paraformaldehyde as a solid formaldehyde source for ease of handling and controlled release.
  • Secondary amines with alkyl groups of 3–8 carbons, especially n-propylamine, for optimal Mannich base formation.
  • Single-vessel reactions to reduce equipment and processing time.
  • Recrystallization for product purity enhancement.
  • Neutralization steps post-reaction to isolate the bisphenol product efficiently.

Comparative Summary Table of Preparation Methods

Method Key Reagents Catalyst Temperature Reaction Time Advantages Disadvantages
Mannich base route 4-hydrocarbyl-6-benzotriazolyl phenol, paraformaldehyde, secondary amine (n-propylamine) Alkaline catalyst (NaOH, alkali metal alcoholate) 20–150°C (stepwise) 1–2 h + 10 h reflux High purity, efficient, single vessel possible Requires amine, multiple steps
Acid-catalyzed condensation Benzotriazolyl phenol, formaldehyde Acid catalyst (H2SO4, formic acid) 40–100°C 3–6 h Simple reagents, classical approach Longer reaction time, possible side reactions
Base-catalyzed condensation Benzotriazolyl phenol, formaldehyde Base catalyst (NaOH, KOH) ~60°C Several hours Mild conditions, common method Control of side reactions needed

Research Findings and Observations

  • The Mannich base method significantly reduces reaction time compared to traditional phenol-formaldehyde condensations, achieving completion in hours rather than days.
  • Use of solid paraformaldehyde improves reaction control and reduces formaldehyde handling hazards.
  • Secondary amines with alkyl chains of three or more carbons are preferred for solubility and reactivity reasons; n-propylamine is optimal.
  • Recrystallization from xylene and n-heptane yields high melting point (approx. 200°C) pure bisphenol product, confirming structural integrity and purity.
  • Industrial methods emphasize clean production with lower costs and simpler equipment investment, as described in Chinese patent CN101279895A for analogous hindered phenols, indicating potential for adaptation to benzotriazolyl bisphenols.

Chemical Reactions Analysis

Types of Reactions

BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BIS-[2-HYDROXY-5-METHYL-3-(BENZOTRIAZOL-2-YL)-PHENYL]-METHANE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety absorbs UV light, preventing it from reaching and damaging the underlying material. This absorption leads to the dissipation of energy as heat, protecting the material from UV-induced degradation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Functional Groups Key Applications Regulatory Status References
Bisoctrizole (103597-45-1) C₄₁H₅₀N₆O₂ Benzotriazole, methyl, methylene UV absorber, antitumor agent EU-approved (cosmetics)
Antioxidant 2246 (119-47-1) C₂₃H₃₂O₂ tert-Butyl, methyl, methylene Antioxidant (plastics, rubbers) Assessed under CEPA 1999 (Canada)
Dichlorophene (CHP) (97-23-4) C₁₃H₁₀Cl₂O₂ Chlorophenol, methylene Antimicrobial, antitumor agent FDA-approved (topical antiseptic)
2,2'-Methylenebis(4-methylphenol) (MP) C₁₅H₁₆O₂ Methyl, methylene Antioxidant, polymer stabilizer Industrial use
Thinuvin P (2440-22-4) C₁₃H₁₁N₃O Benzotriazole, methyl UV stabilizer (plastics, coatings) Industrial use

Structural Differences and Functional Impact

Benzotriazole vs. tert-Butyl Groups :

  • Bisoctrizole’s benzotriazole groups enable strong UV absorption (λmax ~300–350 nm) via π-π* transitions, making it superior for sunscreen formulations .
  • Antioxidant 2246 lacks benzotriazole but has tert-butyl groups, which enhance radical-scavenging activity, ideal for preventing polymer oxidation .

Methylene Bridge vs. Single Phenol: Bisoctrizole and Antioxidant 2246 share a methylene bridge, improving thermal stability compared to single-phenol derivatives like Thinuvin P . Dichlorophene (CHP) replaces benzotriazole with chlorine atoms, shifting its role to antimicrobial and antitumor applications .

Biological Activity

2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] (commonly referred to as MBBT) is a compound belonging to the class of benzotriazole ultraviolet (BUV) stabilizers. It is primarily used in cosmetic and personal care products for its UV-absorbing properties. This article discusses the biological activity of MBBT, including its mechanisms of action, toxicity profiles, and regulatory assessments.

  • Molecular Formula : C₄₁H₅₀N₆O₂
  • Molecular Weight : 658.88 g/mol
  • CAS Number : 103597-45-1

UV Absorption and Photostability

MBBT functions as a UV filter, effectively absorbing UV radiation and preventing skin damage from sun exposure. Its photostability allows it to maintain effectiveness over time without degrading, making it suitable for long-term applications in cosmetic formulations .

Neurotoxicity Studies

Recent studies have indicated that some benzotriazole derivatives may exhibit neurotoxic effects. For instance, exposure to benzotriazole UV stabilizers has been shown to impact behavioral responses and acetylcholinesterase (AChE) activity in aquatic organisms like zebrafish. In particular, significant changes in pro-inflammatory gene expression were noted, suggesting potential neuroinflammation and oxidative stress mechanisms at play .

Skin Absorption

The Scientific Committee on Consumer Safety (SCCS) concluded that MBBT has very low absorption through intact human skin. This assessment indicates that MBBT does not pose significant risks when used in cosmetic products at concentrations up to 10% .

Aquatic Toxicity

Research has demonstrated that benzotriazole compounds can lead to adverse effects in aquatic environments. For example, exposure to high concentrations resulted in increased levels of inflammatory cytokines in fish, indicating a potential for environmental toxicity .

Case Studies

StudyFindings
SCCS Opinion on MBBTLow skin absorption; safe for use in cosmetics at specified concentrations
Neurotoxicity in ZebrafishAltered AChE activity and gene expression related to inflammation; suggests neurotoxic potential of BUV stabilizers
Retrospective AnalysisInvestigated temporal variations of BUV absorbents in Arctic seabird eggs; highlighted environmental persistence and bioaccumulation concerns

Regulatory Status

MBBT is listed under various chemical inventories such as the TSCA (United States), EINECS (Europe), and KECL (Korea), indicating its recognized status for commercial use. The compound is considered safe for dermal application based on current evidence, provided it is used within established regulatory guidelines .

Q & A

Q. What analytical techniques are recommended for quantifying 2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol] (MBBT) in polymer matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection is the primary method for quantifying MBBT. The USP reference standard specifies using reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 308 nm or 349 nm, depending on the solvent system . Validation parameters (e.g., linearity, LOD, LOQ) should adhere to USP guidelines, with purity thresholds between 96.0% and 102.0% .

Q. What are the solubility characteristics of MBBT in common organic solvents?

MBBT exhibits low solubility in polar solvents (e.g., water < 0.001 mg/L at 20°C) but high solubility in non-polar solvents like chloroform (100 g/L) and dichloromethane (75 g/L). Solubility in toluene is 34 g/L, while n-hexane shows limited solubility (0.03 g/L) . These properties guide solvent selection for formulation studies and spectroscopic analyses.

Q. How is MBBT stabilized in UV-protective formulations, and what are its degradation thresholds?

MBBT is stabilized by its low volatility (vapor pressure: 6×10⁻¹³ Pa at 25°C) and resistance to thermal degradation (melting point: 195°C). Stability testing under accelerated UV exposure (e.g., QUV testing) should monitor absorption spectra for shifts beyond 348 nm (n-heptane) or 349 nm (chloroform), indicating photodegradation .

Q. What regulatory limits apply to MBBT in materials science applications?

In China’s GB9685-2008 standard, MBBT is permitted in polycarbonate (PC) at ≤2.0% and polyethylene (PE) at ≤0.3% . Researchers must design migration studies using food simulants (e.g., 10% ethanol) and LC-MS/MS to ensure compliance with specific migration limits (SML).

Advanced Research Questions

Q. What molecular mechanisms underlie MBBT’s dual UV absorption and light-scattering properties?

The benzotriazolyl groups enable π-π* electronic transitions for UV-A/B absorption (300–400 nm), while the microcrystalline structure of MBBT particles (size < 200 nm) induces Mie scattering, enhancing UV attenuation. Synchrotron X-ray diffraction can resolve crystal lattice parameters to optimize particle size for maximum scattering efficiency .

Q. How do synergistic effects between MBBT and antioxidants improve polymer photostability?

MBBT’s efficacy increases when combined with hindered amine light stabilizers (HALS) or phenolic antioxidants (e.g., Irganox 1010). Accelerated aging experiments (e.g., ISO 4892-3) should monitor carbonyl index (FTIR) and yellowness index (ASTM E313) to quantify oxidative inhibition. Contradictions in literature data often arise from varying HALS/MBBT ratios or matrix compatibility .

Q. What environmental persistence challenges are associated with MBBT, and how can degradation pathways be studied?

MBBT’s high logP (12.8) and resistance to hydrolysis necessitate advanced degradation studies. Simulated sunlight reactors with TiO₂ photocatalysts can generate hydroxyl radicals for oxidative breakdown analysis. LC-HRMS identifies degradation products like 2-(2H-benzotriazol-2-yl)-4-methylphenol, while ecotoxicity assays (e.g., Daphnia magna) assess environmental impact .

Q. How can computational modeling predict MBBT’s compatibility with novel polymer matrices?

Molecular dynamics (MD) simulations using software like GROMACS or Materials Studio can model MBBT-polymer interactions. Parameters include Hansen solubility parameters (δD, δP, δH) and Flory-Huggins interaction coefficients. Experimental validation via DSC (glass transition shifts) and TEM (dispersion homogeneity) is critical .

Q. What advanced spectral techniques resolve MBBT’s excited-state dynamics in UV protection?

Transient absorption spectroscopy (TAS) with femtosecond lasers tracks excited-state lifetimes and intersystem crossing rates. Time-dependent density functional theory (TD-DFT) calculations correlate experimental spectra (e.g., 348 nm in n-heptane) with electronic transitions, guiding molecular modifications for enhanced UV absorption .

Methodological Notes

  • Purity Assurance : Always cross-validate MBBT purity using USP Reference Standards (e.g., USP Bisoctrizole RS) and related compound mixtures (e.g., USP Resolution Mixture RS) to detect impurities like tert-octylphenol derivatives .
  • Data Contradictions : Discrepancies in solubility or degradation data often stem from batch-to-batch variability or solvent purity. Use controlled sourcing (e.g., J&K, 98% purity) and replicate experiments .

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